molecular formula C14H18FNO4 B14001144 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-90-3

n-[(4-Fluorophenoxy)acetyl]leucine

Cat. No.: B14001144
CAS No.: 1841-90-3
M. Wt: 283.29 g/mol
InChI Key: SRCPHYIXPIQMTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:

Comparison with Similar Compounds

N-[(4-Fluorophenoxy)acetyl]leucine is similar to other acetylated amino acids, such as N-acetyl-leucine. the presence of the 4-fluorophenoxy group makes it unique and may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of scientific research and potential therapeutic applications.

Properties

CAS No.

1841-90-3

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

SRCPHYIXPIQMTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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